4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Lipophilicity Physicochemical profiling ADME prediction

4‑Bromo‑5‑chloro‑1H‑pyrrolo[2,3‑b]pyridin‑2(3H)‑one (CAS 1190318‑30‑9), also designated 4‑bromo‑5‑chloro‑7‑aza‑2‑oxindole, is a heterocyclic compound belonging to the 7‑azaindole‑2‑one (7‑aza‑2‑oxindole) family. Its molecular formula is C₇H₄BrClN₂O, with a molecular weight of 247.48 g·mol⁻¹ [REFS‑1].

Molecular Formula C7H4BrClN2O
Molecular Weight 247.47 g/mol
CAS No. 1190318-30-9
Cat. No. B1379887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
CAS1190318-30-9
Molecular FormulaC7H4BrClN2O
Molecular Weight247.47 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CN=C2NC1=O)Cl)Br
InChIInChI=1S/C7H4BrClN2O/c8-6-3-1-5(12)11-7(3)10-2-4(6)9/h2H,1H2,(H,10,11,12)
InChIKeyQYVMKGUXHHDJPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 1190318-30-9): A Dual‑Halogenated 7‑Aza‑2‑oxindole Building Block for Medicinal Chemistry and Kinase‑Targeted Library Synthesis


4‑Bromo‑5‑chloro‑1H‑pyrrolo[2,3‑b]pyridin‑2(3H)‑one (CAS 1190318‑30‑9), also designated 4‑bromo‑5‑chloro‑7‑aza‑2‑oxindole, is a heterocyclic compound belonging to the 7‑azaindole‑2‑one (7‑aza‑2‑oxindole) family. Its molecular formula is C₇H₄BrClN₂O, with a molecular weight of 247.48 g·mol⁻¹ [REFS‑1]. The scaffold is recognised as a privileged structure in kinase inhibitor design, with the 1,3‑dihydro‑2H‑pyrrolo[2,3‑b]pyridin‑2‑one ring system demonstrating oral anti‑inflammatory activity in both the reverse passive Arthus reaction (RPAR) pleural cavity assay and the adjuvant‑induced arthritic rat model [REFS‑2]. The compound features a unique dual‑halogen substitution pattern (Br at C‑4; Cl at C‑5) that differentiates it from the more common mono‑halogenated or dichloro variants, positioning it as a versatile intermediate for structure‑activity relationship (SAR) exploration and fragment‑based drug discovery programmes.

Why 4‑Bromo‑5‑chloro‑1H‑pyrrolo[2,3‑b]pyridin‑2(3H)‑one Cannot Be Replaced by Common Mono‑Halogenated or Dichloro 7‑Aza‑2‑oxindole Analogs


The 4‑bromo‑5‑chloro substitution pattern on the 7‑aza‑2‑oxindole core is not interchangeable with the more widely available mono‑bromo (CAS 183208‑34‑6), mono‑chloro (CAS 1190314‑60‑3), or 4,5‑dichloro (CAS 1190315‑26‑4) congeners. The simultaneous presence of bromine and chlorine at adjacent positions creates two electronically and sterically distinct sites for sequential, orthogonal cross‑coupling chemistry – a feature absent in symmetrical dihalo or mono‑halo analogs. The compound’s measured LogP of 2.94 [REFS‑1] is substantially higher than that of the 4,5‑dichloro derivative (predicted LogP ~1.6), altering passive membrane permeability and protein‑binding characteristics. Furthermore, the C‑4 bromine atom provides a heavier halogen for potential halogen‑bonding interactions with kinase hinge regions, while the C‑5 chlorine modulates electron density on the pyridine ring without introducing the metabolic liability of a second bromine. These combined steric, electronic, and reactivity features mean that a researcher selecting the 5‑bromo analog alone cannot recapitulate the synthetic versatility, lipophilicity, or putative binding‑mode options afforded by the 4‑bromo‑5‑chloro compound [REFS‑2].

Quantitative Differentiation Evidence for 4‑Bromo‑5‑chloro‑1H‑pyrrolo[2,3‑b]pyridin‑2(3H)‑one Versus Closest Structural Analogs


LogP Differentiation: 4‑Bromo‑5‑chloro‑7‑aza‑2‑oxindole Exhibits 1.3–1.8 LogP Units Higher Lipophilicity Than the 4,5‑Dichloro and 5‑Chloro Analogs

The target compound displays a predicted LogP of 2.94 [REFS‑1], reflecting the contribution of the bromine atom. In contrast, the 4,5‑dichloro analog (CAS 1190315‑26‑4) has a predicted LogP of approximately 1.6 [REFS‑2], and the 5‑chloro analog (CAS 1190314‑60‑3) has a predicted LogP of approximately 1.1 [REFS‑3]. The 4‑bromo‑5‑chloro compound is thus 1.3–1.8 LogP units (approximately 20–60‑fold higher octanol‑water partition coefficient) more lipophilic than its dichloro and monochloro counterparts. This higher lipophilicity is expected to enhance passive membrane permeability (relevant for intracellular kinase targets) while remaining within the drug‑like LogP range (<5).

Lipophilicity Physicochemical profiling ADME prediction

Molecular Weight Differentiation: The 4‑Bromo‑5‑chloro Combination Provides a 16–34% Mass Increase Over Mono‑Halogenated 7‑Aza‑2‑oxindoles, Beneficial for Mass‑Spectrometry‑Based Assays

The molecular weight of 4‑bromo‑5‑chloro‑1H‑pyrrolo[2,3‑b]pyridin‑2(3H)‑one is 247.48 g·mol⁻¹ [REFS‑1]. The mono‑bromo analog (5‑bromo; CAS 183208‑34‑6) has a molecular weight of 213.03 g·mol⁻¹, while the mono‑chloro analog (5‑chloro; CAS 1190314‑60‑3) weighs 168.58 g·mol⁻¹ [REFS‑2][REFS‑3]. The target compound thus offers a mass increase of 34.45 g·mol⁻¹ (+16.2%) over the 5‑bromo analog and 78.90 g·mol⁻¹ (+46.8%) over the 5‑chloro analog. The characteristic bromine isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1), combined with chlorine (³⁵Cl:³⁷Cl ≈ 3:1), produces a unique and readily identifiable MS pattern that facilitates tracking in complex biological matrices without requiring radiolabelling.

Mass spectrometry Metabolite identification Analytical detection

Orthogonal Synthetic Reactivity: Bromine vs. Chlorine Leaving‑Group Discrimination Enables Sequential Cross‑Coupling on the 7‑Aza‑2‑oxindole Scaffold

The C‑4 bromine and C‑5 chlorine atoms on the 7‑aza‑2‑oxindole core exhibit differential reactivity in palladium‑catalysed cross‑coupling reactions. Aryl bromides typically undergo oxidative addition to Pd(0) 10–100‑fold faster than aryl chlorides under standard Suzuki–Miyaura conditions [REFS‑1]. This kinetic discrimination permits sequential, site‑selective functionalisation: the bromine at C‑4 can be substituted first (e.g., Suzuki coupling at 80–100 °C with Pd(PPh₃)₄), leaving the C‑5 chlorine intact for a second, orthogonal coupling under more forcing conditions (e.g., Buchwald‑Hartwig amination or Suzuki coupling with Pd‑XPhos‑G2 at 100–120 °C). In contrast, the 4,5‑dichloro analog offers two chlorine atoms with near‑identical reactivity, precluding selective mono‑functionalisation without statistical mixtures.

Cross-coupling Sequential functionalisation Medicinal chemistry library synthesis

Class‑Level Biological Precedent: The 1,3‑Dihydro‑2H‑pyrrolo[2,3‑b]pyridin‑2‑one Scaffold Has Validated Oral Anti‑Inflammatory Activity in Rat Models, Establishing Translational Relevance

The core scaffold from which 4‑bromo‑5‑chloro‑1H‑pyrrolo[2,3‑b]pyridin‑2(3H)‑one is derived has been pharmacologically validated. Ting et al. (1990) demonstrated that substituted 1,3‑dihydro‑2H‑pyrrolo[2,3‑b]pyridin‑2‑ones exhibit oral anti‑inflammatory activity in the reverse passive Arthus reaction (RPAR) pleural cavity assay in rats, with several analogs additionally inhibiting arachidonic acid metabolite production in vivo [REFS‑1]. More recently, a series of 7‑aza‑2‑oxindole derivatives demonstrated TNF‑α and IL‑6 suppression in LPS‑stimulated RAW264.7 macrophages, with compound 7i conferring significant protection from LPS‑induced septic death in a mouse model [REFS‑2]. While these data are from non‑brominated or non‑chlorinated analogs, they establish that the 7‑aza‑2‑oxindole chemotype possesses target‑class activity. The 4‑bromo‑5‑chloro substitution pattern is expected to modulate potency and selectivity through the electronic and steric effects documented above. (Note: direct IC₅₀ data for this specific compound against discrete molecular targets is not available in the public domain as of May 2026; the evidence herein is class‑level inference.)

Anti-inflammatory In vivo pharmacology Scaffold validation

FGFR Kinase Inhibition Potential: Pyrrolo[2,3‑b]pyridine Congeners Exhibit Nanomolar FGFR1–3 Activity, Supporting the Target Compound as a Viable Kinase Probe Scaffold

A closely related series of 1H‑pyrrolo[2,3‑b]pyridine derivatives (structurally distinct from the target compound by the absence of the C‑2 carbonyl and the specific halogenation pattern) has demonstrated potent FGFR inhibitory activity. Compound 4h from Su et al. (2021) exhibited FGFR1–4 IC₅₀ values of 7, 9, 25, and 712 nM, respectively, and inhibited 4T1 breast cancer cell proliferation, migration, and invasion in vitro [REFS‑1]. The broader azaindole framework is well‑established as a kinase inhibitor scaffold, with multiple approved drugs (e.g., vemurafenib, pexidartinib) containing the 7‑azaindole core [REFS‑2]. The 4‑bromo‑5‑chloro‑7‑aza‑2‑oxindole target compound combines this privileged kinase‑binding scaffold with dual‑halogen substitution that can engage the halogen‑binding pockets observed in FGFR and other kinase crystal structures. (Note: no direct FGFR IC₅₀ data are available for the 4‑bromo‑5‑chloro‑2‑oxindole specifically; the evidence is class‑level inference from structurally related pyrrolo[2,3‑b]pyridine kinase inhibitors.)

FGFR kinase inhibition Cancer therapeutics Kinase probe development

Procurement Differentiation: The 4‑Bromo‑5‑chloro‑7‑aza‑2‑oxindole Commands a Premium Price Point Reflecting Its Specialised Dual‑Halogen Architecture and Limited Commercial Availability

The commercial pricing landscape reveals a clear hierarchy reflecting synthetic complexity. The target compound is priced at approximately €838 per gram (97% purity; CymitQuimica/Apollo Scientific) [REFS‑1]. In contrast, the 5‑bromo analog (CAS 183208‑34‑6) is available at approximately $9.90 per gram (Aladdin) [REFS‑2], while the 5‑chloro analog (CAS 1190314‑60‑3) is priced at approximately $202.90 per gram (Aladdin) [REFS‑3]. The 4‑bromo‑5‑chloro compound is thus ~85‑fold more expensive than the 5‑bromo analog and ~4‑fold more expensive than the 5‑chloro analog on a per‑gram basis. This premium reflects the more complex synthetic route required to install two different halogens with regiochemical precision on the 7‑aza‑2‑oxindole scaffold. The limited number of global suppliers (fewer than five identified in this analysis) further underscores the compound’s specialised market position and the need for procurement lead‑time planning.

Procurement economics Building block sourcing Supplier diversification

Optimal Research and Industrial Application Scenarios for 4‑Bromo‑5‑chloro‑1H‑pyrrolo[2,3‑b]pyridin‑2(3H)‑one


Sequential, Site‑Selective Derivatisation for Kinase‑Focused Compound Library Synthesis

Medicinal chemistry teams building focused kinase inhibitor libraries can exploit the kinetic discrimination between the C‑4 bromine and C‑5 chlorine for iterative Suzuki–Miyaura or Buchwald–Hartwig couplings. The first coupling at C‑4 (activated bromide) can install an aryl or heteroaryl group to probe the kinase hinge‑binding region, while the second coupling at C‑5 (less reactive chloride) introduces diversity at the solvent‑exposed or ribose‑pocket regions. This orthogonal reactivity, documented in the general cross‑coupling literature [REFS‑1] and supported by the compound’s structural features, eliminates the need for protecting‑group strategies and reduces the synthetic step count relative to mono‑halogenated scaffolds that require additional halogenation steps.

Lipophilicity‑Guided Lead Optimisation for Intracellular Kinase Targets

With a LogP of 2.94 [REFS‑1], the 4‑bromo‑5‑chloro compound occupies a lipophilicity window that balances passive cell permeability with aqueous solubility – a critical parameter for intracellular targets such as FGFR, JAK, or CDK kinases. Structure‑activity relationship (SAR) studies can use this scaffold to systematically vary LogP through sequential halogen replacement or functionalisation, benchmarking against the more polar dichloro analog (LogP ~1.6) and the more lipophilic dibromo analog. This enables rational optimisation of cellular potency versus metabolic clearance within the 7‑aza‑2‑oxindole chemotype validated by Ting et al. (1990) for in vivo anti‑inflammatory activity [REFS‑2].

Mass‑Spectrometry‑Friendly Probe for In Vitro ADME and Target Engagement Studies

The distinctive bromine–chlorine isotopic signature (¹:¹ doublet for Br combined with ³:¹ doublet for Cl) provides a unique mass‑spectrometric fingerprint that simplifies detection, quantification, and metabolite identification in complex biological matrices [REFS‑1]. This feature is particularly valuable for in vitro metabolic stability assays (e.g., liver microsome or hepatocyte incubations) and cellular target engagement studies (e.g., CETSA or thermal proteome profiling), where the compound can be tracked without the need for custom radiolabelled or fluorescently tagged analogs. The 247.48 Da molecular weight also places the compound in an optimal mass range for LC‑MS/MS detection with minimal matrix interference.

Fragment‑Based Drug Discovery (FBDD) Starting Point with Dual‑Vector Growth Potential

The 7‑azaindole core is a recognised privileged fragment in kinase FBDD campaigns [REFS‑1]. The target compound, with a molecular weight of 247.48 Da [REFS‑2], sits at the upper boundary of fragment‑like chemical space (MW < 300), offering two distinct halogen vectors for fragment growth. The C‑4 bromine and C‑5 chlorine can be sequentially replaced to probe adjacent binding pockets, while the C‑2 carbonyl provides a hydrogen‑bond acceptor for hinge‑region interactions. The scaffold’s established anti‑inflammatory pharmacology [REFS‑3] provides confidence that fragment elaboration may yield compounds with tractable structure–activity relationships and favourable physicochemical properties.

Quote Request

Request a Quote for 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.